
(5-羟基-1-苯并呋喃-3-基)(吡啶-2-基)甲酮
描述
3-(pyridine-2-carbonyl)-1-benzofuran-5-ol is an organic compound that features a benzofuran ring substituted with a hydroxy group and a pyridinyl group attached to a methanone moiety
科学研究应用
3-(pyridine-2-carbonyl)-1-benzofuran-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of novel materials and chemical sensors.
作用机制
Target of Action
It’s worth noting that both benzofuran and pyridine derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities . The hydroxyl group at the 5-position of the benzofuran ring may play a crucial role in these interactions .
Biochemical Pathways
Benzofuran and pyridine derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The compound’s molecular formula is c13h8o4 , which suggests it may have good bioavailability due to its relatively small size.
Result of Action
Similar compounds have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
生化分析
Biochemical Properties
(5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxyl radicals, exhibiting a high rate constant for reaction with these radicals . This interaction suggests that (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone may play a role in oxidative stress responses. Additionally, its interaction with phenolic compounds indicates potential antioxidant properties .
Cellular Effects
The effects of (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with hydroxyl radicals can lead to changes in gene expression related to oxidative stress responses . Furthermore, its potential antioxidant properties may protect cells from oxidative damage, thereby influencing cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with hydroxyl radicals suggests that it may act as a scavenger, neutralizing these radicals and preventing oxidative damage . Additionally, its potential antioxidant properties may involve the activation of antioxidant enzymes, further protecting cells from oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone change over time. The compound exhibits stability under certain conditions, but it may degrade over time, leading to changes in its biochemical properties . Long-term studies have shown that its effects on cellular function can vary, with potential protective effects against oxidative stress being observed over extended periods.
Dosage Effects in Animal Models
The effects of (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone vary with different dosages in animal models. At lower doses, it may exhibit protective effects against oxidative stress, while higher doses could potentially lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects.
Metabolic Pathways
(5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and antioxidant defense mechanisms . These interactions can influence metabolic flux and metabolite levels, further highlighting its potential role in cellular protection against oxidative damage.
Transport and Distribution
Within cells and tissues, (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, with potential implications for its biochemical properties and cellular effects.
Subcellular Localization
The subcellular localization of (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridine-2-carbonyl)-1-benzofuran-5-ol typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using oxidizing agents.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Formation of the Methanone Moiety: The methanone moiety can be introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for 3-(pyridine-2-carbonyl)-1-benzofuran-5-ol may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(pyridine-2-carbonyl)-1-benzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methanone moiety can be reduced to form an alcohol.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of a benzofuranone derivative.
Reduction: Formation of a benzofuran-3-yl(pyridin-2-yl)methanol.
Substitution: Formation of various substituted benzofuran derivatives.
相似化合物的比较
Similar Compounds
(5-Hydroxy-1-benzofuran-3-yl)(pyridin-3-yl)methanone: Similar structure but with the pyridinyl group attached at a different position.
(5-Hydroxy-1-benzofuran-3-yl)(pyridin-4-yl)methanone: Another positional isomer with the pyridinyl group at the 4-position.
(5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)ethanone: Similar structure with an ethanone moiety instead of methanone.
Uniqueness
3-(pyridine-2-carbonyl)-1-benzofuran-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzofuran and pyridinyl groups, along with the hydroxy and methanone functionalities, makes this compound a valuable scaffold for further research and development.
属性
IUPAC Name |
(5-hydroxy-1-benzofuran-3-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-9-4-5-13-10(7-9)11(8-18-13)14(17)12-3-1-2-6-15-12/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOCAKAKTJSDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=COC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


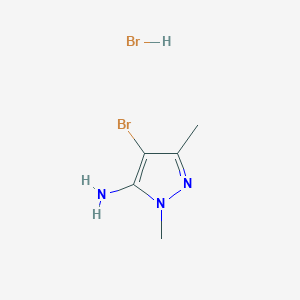
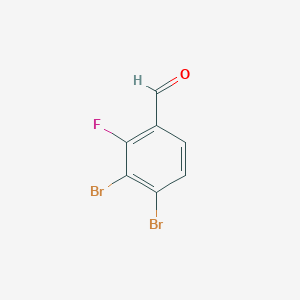
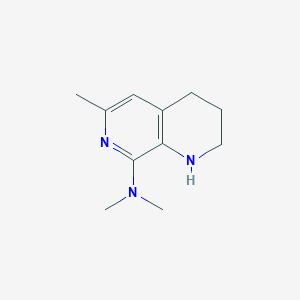
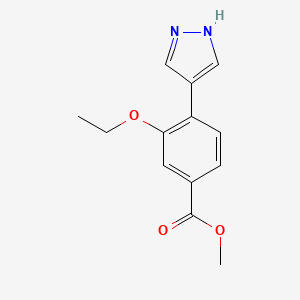
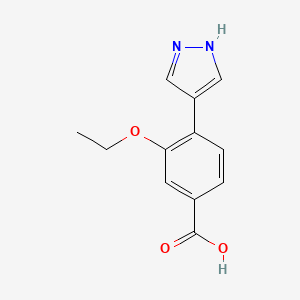
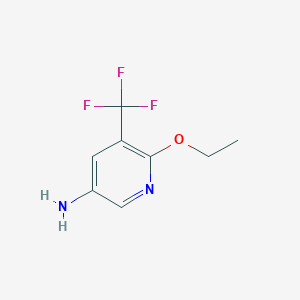
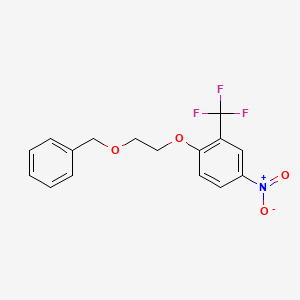
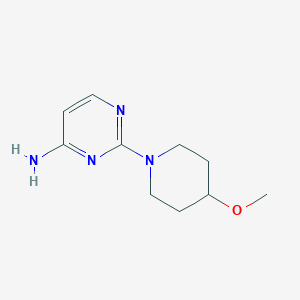
![(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester](/img/structure/B1406553.png)
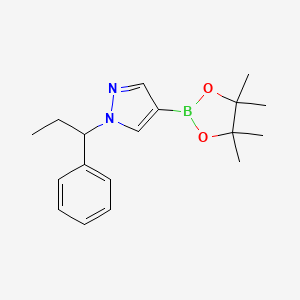
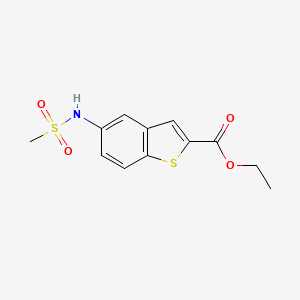

![3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406562.png)
![1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1406563.png)
